2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE
Overview
Description
2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE is a complex organic compound with a unique structure that includes a bromophenyl group and a methoxybenzochromenone core
Preparation Methods
The synthesis of 2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE typically involves multiple steps. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 6-methoxybenzo[de]chromen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE include:
2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE: The presence of a fluorophenyl group can enhance the compound’s stability and alter its interaction with biological targets.
2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE: The methoxyphenyl group may provide different electronic properties, affecting the compound’s overall behavior in chemical reactions.
Properties
IUPAC Name |
(3E)-3-[(4-bromophenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO3/c1-23-16-10-9-15-19-14(16)3-2-4-17(19)24-18(20(15)22)11-12-5-7-13(21)8-6-12/h2-11H,1H3/b18-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIZNDSAXDVFPT-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC=C(C=C4)Br)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C\C4=CC=C(C=C4)Br)/O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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